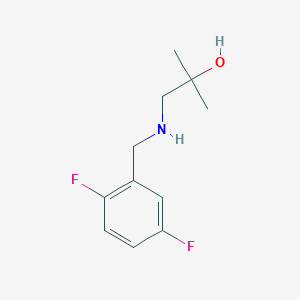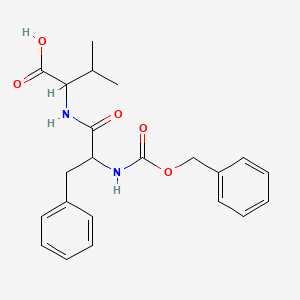
N4-Benzoyl-2'-O-propargyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Benzoyl-2’-O-propargyladenosine is a synthetic nucleoside analog with significant biomedical applications. This compound is particularly noted for its role in antiviral research, where it has been used to study the replication mechanisms of various viruses, including HIV and herpes viruses. Its unique structure allows it to interfere with viral replication, making it a valuable tool in the development of antiviral therapies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-2’-O-propargyladenosine typically involves multiple steps, starting from adenosine. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Propargylation: The 2’-hydroxyl group is selectively propargylated using propargyl bromide in the presence of a base such as sodium hydride.
Benzoylation: The N4 position is benzoylated using benzoyl chloride in the presence of a base like pyridine.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N4-Benzoyl-2’-O-propargyladenosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Ensuring the final product meets stringent purity standards through rigorous testing.
化学反応の分析
Types of Reactions
N4-Benzoyl-2’-O-propargyladenosine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or alkyl halides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
N4-Benzoyl-2’-O-propargyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and herpes viruses.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism by which N4-Benzoyl-2’-O-propargyladenosine exerts its effects involves its incorporation into viral DNA or RNA, leading to chain termination. This compound targets viral polymerases, inhibiting their activity and thus preventing viral replication. The propargyl group enhances its binding affinity and specificity for viral enzymes.
類似化合物との比較
Similar Compounds
N4-Benzoyladenosine: Lacks the propargyl group, resulting in different binding properties and biological activity.
2’-O-Methyladenosine: Contains a methyl group instead of a propargyl group, affecting its chemical reactivity and biological function.
N6-Benzoyladenosine: Benzoylation at a different position, leading to variations in its antiviral activity.
Uniqueness
N4-Benzoyl-2’-O-propargyladenosine is unique due to its specific structural modifications, which confer enhanced antiviral properties. The presence of both benzoyl and propargyl groups allows for stronger and more selective interactions with viral enzymes, making it a potent inhibitor of viral replication.
特性
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c1-2-8-29-16-15(27)13(9-26)30-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-6-4-3-5-7-12/h1,3-7,10-11,13,15-16,20,26-27H,8-9H2,(H,21,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKUOVXGJZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)






